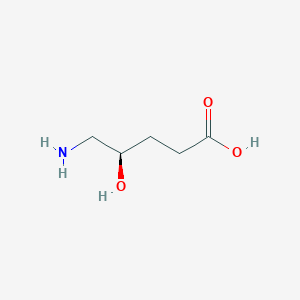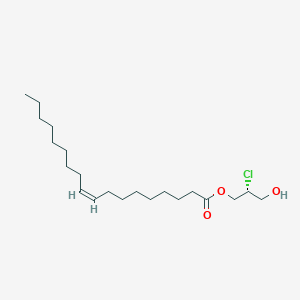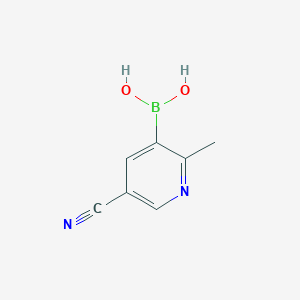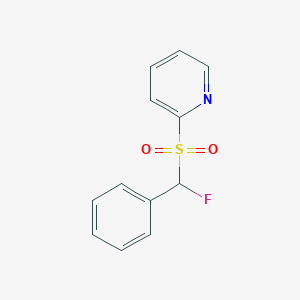
(r)-5-Amino-4-hydroxyvaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) is a compound with the molecular formula C5H10N2O4 and a molecular weight of 162.14 g/mol . This compound is characterized by the presence of an amino group at the 5th position and a hydroxy group at the 4th position on the pentanoic acid backbone. It is a chiral molecule, with the ®-configuration indicating the specific spatial arrangement of its atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) typically involves multi-step organic reactions. One common method includes the protection of functional groups, followed by selective reactions to introduce the amino and hydroxy groups at the desired positions. The final step often involves deprotection to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine .
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, acting as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminopentanoic acid: A similar compound with an amino group at the 5th position but lacking the hydroxy group.
4-Hydroxyvaleric acid: Contains a hydroxy group at the 4th position but lacks the amino group.
γ-Aminobutyric acid (GABA): A structurally related compound with significant biological activity.
Uniqueness
Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) is unique due to the presence of both amino and hydroxy groups on the pentanoic acid backbone, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Eigenschaften
Molekularformel |
C5H11NO3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
(4R)-5-amino-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H11NO3/c6-3-4(7)1-2-5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
TYMZJFJDBQLYHB-SCSAIBSYSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@H](CN)O |
Kanonische SMILES |
C(CC(=O)O)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087369.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087373.png)
![2-(2-Methoxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087389.png)
![{[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B14087392.png)
![13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14087400.png)
![2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087406.png)
![2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087416.png)

![[8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B14087420.png)

